4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose

Descripción general

Descripción

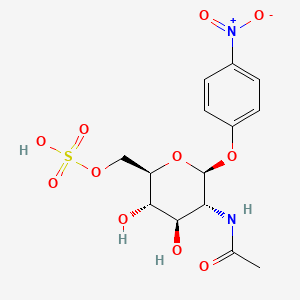

4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose is a complex organic compound with the chemical formula C14H18N2O8S. It is a derivative of glucose, where specific functional groups have been substituted to enhance its chemical properties and potential applications. This compound is notable for its use in various scientific research fields due to its unique structural attributes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose typically involves multiple steps, starting from glucose derivatives. The process includes nitration, sulfonation, and acetylation reactions under controlled conditions. For instance, the nitration step might involve the use of nitric acid and sulfuric acid, while sulfonation could be achieved using sulfur trioxide or chlorosulfonic acid. Acetylation is often carried out using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade reagents and equipment to ensure the efficiency and safety of the process. The reaction conditions would be optimized to maximize yield and purity, often involving continuous flow reactors and automated control systems.

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Hydroxide ions in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Enzymatic Studies

NP-6S-GlcNAc serves as a substrate for studying glycosidases, enzymes that hydrolyze glycosidic bonds. Its unique structure allows researchers to investigate enzyme kinetics and inhibition mechanisms.

Case Study: Glycosidase Activity

In a study examining the specificity of glycosidases, NP-6S-GlcNAc was used to demonstrate the enzyme's preference for sulfated substrates over nonsulfated ones. This highlighted the importance of sulfation in substrate recognition by glycosidases .

Analytical Chemistry

The compound is utilized as a reagent in analytical chemistry for detecting specific functional groups. Its ability to undergo various chemical reactions makes it valuable for quantifying biomolecules in complex mixtures.

Data Table: Reaction Types and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Sodium borohydride | Methanol |

| Substitution | Hydroxide ions | Aqueous solution |

Pharmaceutical Development

NP-6S-GlcNAc is explored as an intermediate in synthesizing complex organic molecules for pharmaceuticals. Its unique properties can lead to the development of new drugs targeting specific biological pathways.

Case Study: Drug Development

Research has indicated that compounds similar to NP-6S-GlcNAc can modulate glycosaminoglycan biosynthesis, which is crucial in various pathological conditions . This suggests potential therapeutic applications in diseases involving altered glycan metabolism.

Mecanismo De Acción

The mechanism by which 4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose exerts its effects is primarily through its interaction with specific molecular targets. In enzymatic studies, it acts as a substrate for glycosidases, where the enzyme catalyzes the hydrolysis of the glycosidic bond. This interaction can be studied to understand enzyme kinetics and inhibition.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Nitrophenyl-2-acetamido-2-deoxyglucose

- 4-Nitrophenyl-6-sulfo-2-deoxyglucose

- 4-Nitrophenyl-2-deoxyglucose

Uniqueness

4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose is unique due to the presence of both nitro and sulfo groups, which enhance its reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Actividad Biológica

4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose (NP-SG) is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological applications. The presence of both nitro and sulfo groups enhances its reactivity, making it a valuable tool in biochemical research, particularly in the study of glycosidases and other enzymes.

The molecular formula of NP-SG is C₁₄H₁₈N₂O₈S, with a molecular weight of approximately 362.36 g/mol. It appears as a white to almost white crystalline powder and is soluble in water. Its purity is typically above 98% as determined by HPLC analysis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₈S |

| Molecular Weight | 362.36 g/mol |

| Purity (HPLC) | >98% |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

NP-SG primarily functions as a substrate for glycosidases, enzymes that hydrolyze glycosidic bonds. This interaction allows researchers to study enzyme kinetics and inhibition, providing insights into the mechanisms of carbohydrate metabolism. The nitro and sulfo groups are believed to facilitate binding to the active sites of these enzymes, enhancing the compound's efficacy as a biochemical probe.

Enzymatic Studies

In various studies, NP-SG has been utilized to investigate the activity of different glycosidases. For instance, it has been shown to effectively inhibit certain glycosidases, leading to decreased hydrolysis rates of polysaccharides. This inhibition can be quantitatively analyzed using Michaelis-Menten kinetics, allowing researchers to determine the compound's inhibitory constants (Ki) and maximum velocity (Vmax).

Case Studies

- Inhibition of Glycosidases : A study demonstrated that NP-SG significantly inhibited the activity of α-glucosidase, an enzyme involved in carbohydrate digestion. The IC50 value was reported to be in the low micromolar range, indicating potent inhibitory activity.

- Cancer Research Applications : NP-SG has been explored for its potential in cancer therapy. Its ability to inhibit glycosylation processes may affect tumor cell adhesion and metastasis. In vitro studies showed that treatment with NP-SG reduced the adhesion of cancer cells to extracellular matrix components by modulating glycan structures on the cell surface .

- Metabolic Studies : Research involving murine models indicated that NP-SG could alter metabolic pathways associated with glucose metabolism. By inhibiting specific glycosidases, NP-SG demonstrated the potential to reduce glucose uptake in certain tissues, suggesting applications in metabolic disorders such as diabetes .

Comparative Analysis

To better understand the unique properties of NP-SG, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Nitrophenyl-2-acetamido-2-deoxyglucose | Lacks sulfo group | Moderate glycosidase inhibition |

| 4-Nitrophenyl-6-sulfo-2-deoxyglucose | Lacks acetamido group | Weaker than NP-SG in enzyme inhibition |

| 4-Nitrophenyl-2-deoxyglucose | Simple phenyl group | Minimal biological activity |

Propiedades

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O11S/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24)/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJNMWVITHXKNR-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901000961 | |

| Record name | 4-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]-6-O-sulfohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80095-44-9 | |

| Record name | 4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080095449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]-6-O-sulfohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.